[(R)-Tol-Binap RuCl benzene]Cl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-Tol-Binap RuCl benzene]Cl typically involves the reaction of [RuCl2(benzene)]2 with ®-Tol-Binap in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be conducted under various conditions, such as 4 atm/100°C or 100 atm/23°C, to yield the desired complex .
Industrial Production Methods
Industrial production of [®-Tol-Binap RuCl benzene]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[®-Tol-Binap RuCl benzene]Cl primarily undergoes stereoselective hydrogenation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H2) under high pressure and temperature.
Oxidation: Uses oxidizing agents like RuO4.
Substitution: Involves various nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions are optically active compounds, such as methyl-3-hydroxybutanoate from the hydrogenation of methyl acetoacetate .
Scientific Research Applications
[®-Tol-Binap RuCl benzene]Cl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of [®-Tol-Binap RuCl benzene]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms in a stereoselective manner. This process is facilitated by the chiral environment provided by the ®-Tol-Binap ligand, which ensures the production of optically active products .
Comparison with Similar Compounds
Similar Compounds
- [®-Binap RuCl benzene]Cl
- [(S)-Binap RuCl benzene]Cl
- Ruthenium(II) chloride
Uniqueness
[®-Tol-Binap RuCl benzene]Cl is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its chiral ligand, ®-Tol-Binap, provides a distinct advantage in producing optically pure compounds compared to other similar ruthenium complexes .
Properties
Molecular Formula |
C54H46Cl2P2Ru |
---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium |
InChI |
InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MKUUFQVRNSHAIK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl |
Origin of Product |
United States |
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